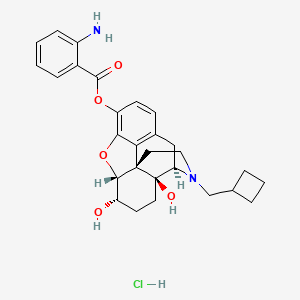

Nalbuphine 3-anthranilate hydrochloride

Beschreibung

Contextualization within Prodrug Strategies for Opioid Analgesics

The use of prodrugs for opioid analgesics is a strategic approach to address several limitations of conventional opioid therapies. mdpi.com These strategies often aim to improve the pharmacokinetic profile of the parent drug. For instance, modifying an opioid to be more lipophilic can enhance its absorption from the gastrointestinal tract. researchgate.net Furthermore, some prodrug strategies for opioids are designed to be activated only upon oral ingestion, potentially deterring abuse via injection or insufflation. capes.gov.br The overarching goal is to optimize the therapeutic index of the opioid, maximizing its analgesic efficacy while minimizing adverse effects. mdpi.com

Rationale for 3-Anthranilate Derivatization of Nalbuphine (B1235481)

The primary motivation for the development of nalbuphine 3-anthranilate was to increase the oral bioavailability of nalbuphine. capes.gov.br This was pursued by creating an ester prodrug that could bypass some of the metabolic pathways that limit the parent drug's effectiveness when taken orally.

Nalbuphine, when administered orally, exhibits low absolute bioavailability, estimated to be between 16.4% and 17.4%. nih.gov This is primarily due to extensive first-pass metabolism in the liver, where the drug is significantly broken down before it can reach systemic circulation. nih.govzhangqiaokeyan.com This high first-pass effect necessitates higher oral doses to achieve therapeutic concentrations, which can lead to increased variability in patient response and a higher potential for side effects. The development of an oral extended-release formulation of nalbuphine has been a subject of research to address some of these challenges. nih.gov

The derivatization of nalbuphine into its 3-anthranilate ester alters its physicochemical properties. Esterification generally increases the lipophilicity of a drug molecule. This increased lipophilicity can facilitate the absorption of the prodrug across the lipid-rich membranes of the gastrointestinal tract. researchgate.net The intention is that once absorbed, the ester bond of Nalbuphine 3-anthranilate is cleaved by esterase enzymes present in the plasma and various tissues, releasing the active nalbuphine. capes.gov.br

Below is a table comparing the physicochemical properties of Nalbuphine and its hydrochloride salt.

| Property | Nalbuphine | Nalbuphine Hydrochloride |

| Molecular Formula | C21H27NO4 | C21H28ClNO4 |

| Molecular Weight | 357.45 g/mol | 393.91 g/mol |

| Melting Point | 230.5°C | Not specified |

| Solubility | Soluble in Methanol | Soluble in water (35.5 mg/mL at 25°C) and ethanol (B145695) (0.8 mg/mL) |

| pKa | 9.39 (Predicted) | 8.71 and 9.96 |

| Sources: lookchem.comfda.govhres.cachemicalbook.com |

Historical Development and Initial Research Perspectives of Ester Prodrugs of Nalbuphine

The exploration of ester prodrugs of nalbuphine is not a new concept. Research has been conducted on various ester derivatives to prolong the drug's duration of action or improve its delivery. For instance, studies on nalbuphine pivalate (B1233124) demonstrated a significantly longer analgesic duration compared to nalbuphine HCl in rats. nih.gov Other research has investigated a range of nalbuphine esters, including nalbuphine propionate, enanthate, and decanoate (B1226879), with findings indicating that these esters can produce a longer duration of action than the parent compound. nih.gov

A pivotal study directly investigated nalbuphine anthranilate as a prodrug to enhance oral bioavailability. capes.gov.br In this research, both nalbuphine acetylsalicylate and nalbuphine anthranilate were synthesized and evaluated. The study found significant inter-species differences in the rate of hydrolysis of these prodrugs in plasma and tissue homogenates. Notably, in dogs, a species considered to have a metabolic profile more similar to humans for this compound, the oral bioavailability of nalbuphine was increased approximately 9-fold after the administration of the anthranilate ester. capes.gov.br This finding highlighted the potential utility of the prodrug approach in overcoming the extensive first-pass metabolism of nalbuphine. capes.gov.br

Eigenschaften

CAS-Nummer |

118045-21-9 |

|---|---|

Molekularformel |

C28H33ClN2O5 |

Molekulargewicht |

513.0 g/mol |

IUPAC-Name |

[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-aminobenzoate;hydrochloride |

InChI |

InChI=1S/C28H32N2O5.ClH/c29-19-7-2-1-6-18(19)26(32)34-21-9-8-17-14-22-28(33)11-10-20(31)25-27(28,23(17)24(21)35-25)12-13-30(22)15-16-4-3-5-16;/h1-2,6-9,16,20,22,25,31,33H,3-5,10-15,29H2;1H/t20-,22+,25-,27-,28+;/m0./s1 |

InChI-Schlüssel |

ORHGLNRVRUGPMO-MGVXHISASA-N |

Isomerische SMILES |

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O.Cl |

Kanonische SMILES |

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O.Cl |

Herkunft des Produkts |

United States |

Chemical Synthesis and Derivatization Methodologies for Nalbuphine 3 Anthranilate Hydrochloride

Synthetic Pathways and Reaction Schemes

The primary route for the synthesis of Nalbuphine (B1235481) 3-anthranilate hydrochloride is through the direct esterification of nalbuphine with a suitable anthraniloyl derivative, followed by the formation of the hydrochloride salt.

Esterification of Nalbuphine Hydrochloride with Anthraniloyl Chloride

The core of the synthesis is a nucleophilic acyl substitution reaction. The phenolic hydroxyl group of nalbuphine, a potent nucleophile, attacks the electrophilic carbonyl carbon of anthraniloyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. A general patent for the synthesis of nalbuphine esters describes reacting the nalbuphine base with an acid chloride in a suitable solvent google.com. The reaction proceeds as illustrated in the following scheme:

Reaction Scheme:

The resulting Nalbuphine 3-anthranilate base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Optimization of Reaction Conditions and Yield

The efficiency and yield of the esterification reaction are highly dependent on several factors. A patent concerning the synthesis of various nalbuphine esters suggests that the reaction can be conducted in a solvent such as methylene (B1212753) chloride in the presence of a base like triethylamine (B128534) to scavenge the generated HCl google.com.

Key parameters for optimization include:

Solvent: Anhydrous, aprotic solvents such as dichloromethane, chloroform (B151607), or tetrahydrofuran (B95107) (THF) are generally preferred to prevent hydrolysis of the acid chloride and to facilitate the dissolution of the reactants.

Temperature: The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature google.com.

Base: A tertiary amine, such as triethylamine or pyridine, is commonly used in slight excess to ensure the complete neutralization of the HCl byproduct.

Reaction Time: The reaction progress is typically monitored using techniques like thin-layer chromatography (TLC) to determine the point of completion, which can range from a few hours to overnight.

While specific yield data for Nalbuphine 3-anthranilate hydrochloride is not extensively published, analogous esterification reactions of nalbuphine with other acid chlorides have been reported with good to excellent yields, often exceeding 80%, contingent on the optimization of the aforementioned conditions google.comresearchgate.net.

Precursor Compound Characterization

The purity and properties of the starting materials are critical for the successful synthesis of the final product.

Nalbuphine Hydrochloride as the Base Compound

Nalbuphine hydrochloride is a well-characterized synthetic opioid agonist-antagonist of the phenanthrene (B1679779) series researchgate.net. It is a white to slightly off-white crystalline powder. The hydrochloride salt is the common pharmaceutical form and can be converted to the nalbuphine free base for the esterification reaction by treatment with a suitable base.

| Property | Value |

| Chemical Name | (-)-17-(Cyclobutylmethyl)-4,5α-epoxymorphinan-3,6α,14-triol hydrochloride |

| Molecular Formula | C₂₁H₂₈ClNO₄ |

| Molecular Weight | 393.91 g/mol chemicalbook.com |

| Appearance | White to slightly off-white crystalline powder |

| Solubility | Soluble in water and ethanol (B145695) pharmacompass.com |

This table presents key characteristics of Nalbuphine Hydrochloride.

The presence of multiple hydroxyl groups on the nalbuphine molecule necessitates a selective reaction at the more acidic phenolic hydroxyl group at the 3-position.

Anthraniloyl Chloride Reactant Analysis

Anthraniloyl chloride, the acylating agent in this synthesis, is the acid chloride derivative of anthranilic acid. It is a reactive compound that must be handled under anhydrous conditions to prevent hydrolysis back to anthranilic acid.

| Property | Value |

| Chemical Name | 2-Aminobenzoyl chloride |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| Appearance | Varies (can be a solid or liquid depending on purity and conditions) |

| Reactivity | Highly reactive with nucleophiles, sensitive to moisture |

This table outlines the primary properties of Anthraniloyl Chloride.

The purity of anthraniloyl chloride is crucial, as impurities can lead to side reactions and a lower yield of the desired ester.

Purification and Isolation Techniques

Following the completion of the esterification reaction, the crude product mixture contains the desired Nalbuphine 3-anthranilate, unreacted starting materials, the hydrochloride salt of the base used, and other potential side products. A multi-step purification process is therefore required.

A typical purification sequence involves:

Aqueous Workup: The reaction mixture is first washed with a dilute aqueous acid to remove any excess tertiary amine base, followed by a wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted anthraniloyl chloride and anthranilic acid. A final wash with brine helps to remove residual water.

Drying: The organic layer containing the product is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude Nalbuphine 3-anthranilate base.

Chromatography: The crude product is often purified by column chromatography on silica (B1680970) gel google.com. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) is used to separate the desired ester from any remaining impurities.

Salt Formation: The purified Nalbuphine 3-anthranilate base is dissolved in a suitable solvent (e.g., ethanol or diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (often as a solution in a solvent like ethanol or ether) to precipitate the hydrochloride salt.

Recrystallization: The final product, this compound, can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain a highly pure crystalline solid google.com.

The purity of the final compound is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) researchgate.netacs.org.

Chromatographic Separation Methods (e.g., Thin-Layer Chromatography)

Chromatographic methods are essential for monitoring the progress of the esterification reaction and for assessing the purity of the final product. Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are valuable techniques in this context.

Thin-Layer Chromatography (TLC):

TLC is a rapid and effective method for the qualitative analysis of the reaction mixture to identify the presence of starting materials (nalbuphine), the desired product (nalbuphine 3-anthranilate), and any by-products. A typical TLC protocol would involve spotting the reaction mixture on a silica gel plate and developing it in a suitable solvent system.

A plausible solvent system for the separation of nalbuphine and its less polar ester derivative would be a mixture of a non-polar solvent like chloroform or ethyl acetate and a polar solvent such as methanol. The addition of a small amount of a base, like triethylamine, can improve the resolution by preventing the tailing of the amine-containing compounds. The spots can be visualized under UV light or by using a suitable staining agent.

Table 1: Illustrative TLC Parameters for Nalbuphine 3-anthranilate

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Chloroform:Methanol:Triethylamine (90:9:1, v/v/v) |

| Visualization | UV light (254 nm), Iodine vapor |

High-Performance Liquid Chromatography (HPLC):

For quantitative analysis and precise purity determination, HPLC is the method of choice. Reversed-phase HPLC is commonly employed for the analysis of nalbuphine and its derivatives. A C18 column is typically used as the stationary phase, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

A gradient elution may be necessary to achieve optimal separation of the starting material, product, and any impurities. Detection is usually performed using a UV detector at a wavelength where both nalbuphine and the anthranilate ester exhibit significant absorbance.

Table 2: Representative HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Crystallization and Drying Processes

Following successful synthesis and chromatographic purification, the nalbuphine 3-anthranilate base is converted to its hydrochloride salt and then crystallized to obtain a pure, solid product.

Crystallization:

The purified nalbuphine 3-anthranilate base is dissolved in a suitable organic solvent, such as isopropanol (B130326) or ethanol. A stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) is then added to the solution to precipitate the hydrochloride salt.

The choice of solvent is critical for obtaining well-defined crystals. A solvent system in which the hydrochloride salt has low solubility at room temperature but is soluble at elevated temperatures is ideal for recrystallization. The process typically involves dissolving the crude salt in a minimal amount of hot solvent, followed by slow cooling to induce crystallization.

Drying:

After filtration, the crystalline this compound is washed with a cold, non-solvating solvent to remove any residual impurities. The crystals are then dried under vacuum at a moderately elevated temperature (e.g., 40-60 °C) to remove any trapped solvent. The drying process should be carefully monitored to ensure the complete removal of solvents without causing degradation of the compound.

Table 3: General Crystallization and Drying Parameters

| Parameter | Condition |

| Crystallization Solvent | Isopropanol/Water mixture |

| Precipitating Agent | Hydrochloric Acid |

| Crystallization Temperature | Slow cooling from 60°C to 0-5°C |

| Drying Method | Vacuum oven |

| Drying Temperature | 50°C |

| Drying Time | 12-24 hours |

Scale-Up Considerations for Research Synthesis

Scaling up the synthesis of this compound from a laboratory to a larger research scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Conditions: The esterification reaction may be exothermic. Therefore, efficient heat management through appropriate reactor design and cooling systems is crucial to maintain a controlled reaction temperature and prevent runaway reactions. The rate of addition of reagents should also be carefully controlled.

Solvent Selection: On a larger scale, the choice of solvents becomes more critical due to factors like cost, safety (flammability, toxicity), and environmental impact. Solvents that are effective but also meet safety and environmental standards are preferred.

Purification: Column chromatography, which is feasible on a small scale, can become cumbersome and expensive for larger quantities. Alternative purification methods such as recrystallization or precipitation from a different solvent system should be explored and optimized.

Isolation and Drying: The efficiency of filtration and drying equipment becomes important at a larger scale. The use of appropriate filtration techniques (e.g., Nutsche filter) and scalable drying equipment (e.g., vacuum tray dryer) is necessary to handle larger volumes of material.

Process Safety: A thorough safety assessment should be conducted before scaling up. This includes understanding the thermal stability of the reactants and products, potential for hazardous by-product formation, and implementing appropriate engineering controls and personal protective equipment.

Structural Elucidation and Physicochemical Characterization for Research Purposes

Advanced Spectroscopic Analyses

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized compounds. For nalbuphine (B1235481) 3-anthranilate hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While specific NMR spectral data for nalbuphine 3-anthranilate hydrochloride is not extensively detailed in publicly available literature, the structural confirmation would rely on characteristic shifts of the nalbuphine and anthranilate moieties. ¹H NMR would be expected to show signals corresponding to the aromatic protons of the anthranilate ring, in addition to the complex multiplet signals of the morphinan (B1239233) skeleton of nalbuphine. The presence of the ester linkage would be inferred by the downfield shift of the proton at the 3-position of the nalbuphine core. Similarly, ¹³C NMR would provide evidence for the formation of the ester by the characteristic chemical shift of the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the verification of the molecular formula. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic fragments of both the nalbuphine and anthranilate portions of the molecule, further confirming its structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum would be expected to display characteristic absorption bands for the ester carbonyl group, the N-H stretching vibrations of the primary amine on the anthranilate moiety, and the O-H stretching of the hydroxyl groups of the nalbuphine core.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would likely show absorption maxima corresponding to the aromatic systems of both the nalbuphine and anthranilate components.

Conformational Analysis and Molecular Geometry

The conformational flexibility of the cyclobutyl group attached to the nitrogen atom of the morphinan skeleton is a key feature of nalbuphine. In this compound, the attachment of the anthranilate ester at the 3-position could influence the preferred conformation of the entire molecule. Computational modeling and theoretical conformational analysis, in conjunction with experimental data from NMR and X-ray crystallography, would be employed to understand the molecule's preferred shapes and the rotational barriers around key single bonds.

Thermal Stability and Degradation Pathways

The thermal stability and degradation pathways of a compound are critical parameters in its research and development, providing insights into its intrinsic stability, potential shelf-life, and handling requirements. While specific research on the thermal degradation of this compound is not extensively available in publicly accessible literature, an understanding of its potential behavior can be inferred from studies on the parent compound, nalbuphine hydrochloride, and general knowledge of the thermal decomposition of ester-containing molecules.

For research purposes, the thermal stability of a compound is often investigated under accelerated conditions, such as elevated temperatures, to predict its long-term stability under normal storage conditions. Stress testing, which involves exposing the compound to various environmental factors like heat, light, humidity, and oxidizing agents, is a common practice to identify potential degradation products and pathways. lupinepublishers.com

Studies on nalbuphine hydrochloride have shown that it is a relatively stable molecule under certain conditions. For instance, test solutions of nalbuphine hydrochloride have been found to be stable for up to 48 hours at both room temperature and under refrigeration (2-8°C). geneesmiddeleninformatiebank.nl Furthermore, stability data for the active substance has been established for storage at 25°C/60% relative humidity (RH) and 30°C/65% RH for 24 months, and at 40°C/75% RH for 6 months. geneesmiddeleninformatiebank.nl

However, when subjected to more extreme conditions, nalbuphine hydrochloride can undergo degradation. Stressed degradation studies involving refluxing the drug in different media have revealed its susceptibility to oxidative degradation. While no significant degradation was observed in aqueous, acidic (1M HCl), or basic (1M NaOH) conditions, complete degradation occurred when refluxed with 50% hydrogen peroxide for 6 hours. researchgate.netresearchgate.net This indicates that the primary degradation pathway for the core nalbuphine structure under these stress conditions is oxidation.

The introduction of the 3-anthranilate ester group in "this compound" would introduce an additional potential site for degradation. Ester linkages are known to be susceptible to hydrolysis, which can be catalyzed by acid or base, and can also occur at elevated temperatures. Therefore, a likely degradation pathway for this compound under thermal stress, particularly in the presence of moisture, would be the hydrolysis of the ester bond to yield nalbuphine and anthranilic acid.

To thoroughly characterize the thermal stability and degradation pathways of this compound for research purposes, a systematic study employing techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be necessary. TGA would provide information on the temperature ranges at which mass loss occurs, indicating decomposition. mdpi.com DSC can be used to determine the melting point and detect any thermally induced phase transitions or decomposition events. nih.gov HPLC-MS analysis of samples subjected to thermal stress would allow for the separation, identification, and quantification of any degradation products formed, thereby elucidating the specific degradation pathways.

Interactive Data Table: Stability of Nalbuphine Hydrochloride Solutions

| Condition | Duration | Stability |

| Room Temperature | 48 hours | Stable geneesmiddeleninformatiebank.nl |

| Refrigerated (2-8°C) | 48 hours | Stable geneesmiddeleninformatiebank.nl |

| 25°C / 60% RH | 24 months | Stable geneesmiddeleninformatiebank.nl |

| 30°C / 65% RH | 24 months | Stable geneesmiddeleninformatiebank.nl |

| 40°C / 75% RH | 6 months | Stable geneesmiddeleninformatiebank.nl |

Interactive Data Table: Stressed Degradation of Nalbuphine Hydrochloride

Bioconversion and Enzymatic Hydrolysis Kinetics of Nalbuphine 3 Anthranilate Hydrochloride in Preclinical Systems

Identification of Enzymes Responsible for Hydrolysis

The bioconversion of nalbuphine (B1235481) 3-anthranilate hydrochloride to its active form, nalbuphine, is achieved through enzymatic hydrolysis of the ester bond. This process is crucial for the prodrug to exert its pharmacological effect.

Esterases are a ubiquitous class of enzymes responsible for the hydrolysis of ester-containing compounds, playing a vital role in both endogenous metabolism and the activation of ester-based prodrugs. researchgate.netnih.gov For nalbuphine 3-anthranilate hydrochloride, these enzymes are fundamental to its activation. capes.gov.br The ester linkage in the prodrug is specifically designed to be a substrate for these enzymes, which are abundantly present in various tissues, including the liver, intestine, and blood. researchgate.net The enzymatic action of esterases cleaves the anthranilate ester, releasing the active nalbuphine and an anthranilate moiety. This bioconversion is essential for achieving therapeutic concentrations of nalbuphine in the systemic circulation. researchgate.netcapes.gov.br

While the general class of esterases is responsible for the hydrolysis, specific subtypes often exhibit varying efficiencies and tissue distributions. The primary enzymes involved in the metabolism of many ester prodrugs are carboxylesterases (CES), with two main forms in humans being hCE-1 and hCE-2. researchgate.net hCE-1 is predominantly found in the liver, while hCE-2 is highly expressed in the small intestine. researchgate.net The hydrolysis of this compound is likely mediated by these or analogous enzymes in preclinical animal models. The specific contribution of each subtype in different species and tissues dictates the rate and site of prodrug activation. For instance, the high hydrolytic activity observed in liver and intestinal homogenates suggests a significant role for CES enzymes present in these tissues. capes.gov.br

In Vitro Hydrolysis Kinetics in Biological Matrices

To predict the in vivo performance of this compound, its hydrolysis kinetics were evaluated in various biological matrices from different preclinical species. These studies are essential for understanding inter-species differences in prodrug metabolism.

The stability and conversion rate of this compound were assessed in the plasma of rats, monkeys, and dogs. The rate of hydrolysis to nalbuphine showed considerable variation among the species. capes.gov.br This variability is a critical factor in selecting appropriate animal models for further preclinical development.

Below is a table summarizing the hydrolysis rates in plasma:

| Species | Hydrolysis Half-Life (t½, min) |

| Rat | 1.1 |

| Monkey | 13.9 |

| Dog | 15.4 |

Data sourced from a study on the disposition of nalbuphine and its anthranilate ester. capes.gov.br

The following table presents the hydrolysis half-lives in these biological matrices:

| Matrix | Species | Hydrolysis Half-Life (t½, min) |

| Whole Blood | Human | 4.8 |

| Liver Homogenate | Rat | 0.4 |

| Dog | 1.8 | |

| Intestine Homogenate | Rat | 0.8 |

| Dog | 1.9 |

Data sourced from a study on the disposition of nalbuphine and its anthranilate ester. capes.gov.br

Significant inter-species differences in the hydrolysis rates of this compound were observed across all tested biological matrices. capes.gov.br Rats consistently demonstrated the most rapid hydrolysis, with half-lives of 1.1 minutes in plasma, 0.4 minutes in liver homogenate, and 0.8 minutes in intestinal homogenate. capes.gov.br In contrast, monkeys and dogs exhibited slower hydrolysis in plasma, with half-lives of 13.9 and 15.4 minutes, respectively. capes.gov.br In tissue homogenates, dogs also showed slower hydrolysis compared to rats. capes.gov.br Human whole blood displayed an intermediate rate of hydrolysis. capes.gov.br These variations underscore the importance of multi-species preclinical studies to better predict the pharmacokinetic behavior of the prodrug in humans.

Preclinical Pharmacological Investigations of Nalbuphine Derived from Prodrug Bioconversion

Opioid Receptor Binding Affinity and Selectivity

Nalbuphine's complex pharmacological effects are rooted in its distinct binding affinities and functional activities at various opioid receptor subtypes. In vitro radioligand binding assays have been utilized to quantify its affinity for mu (μ), kappa (κ), and delta (δ) opioid receptors.

Displacement studies in rat brain homogenates revealed that nalbuphine (B1235481) possesses the highest affinity for μ-opioid receptors, followed by κ- and δ-opioid receptors. nih.gov Another study characterized the competitive binding of nalbuphine and other opioids, providing further insight into its receptor selectivity profile. frontiersin.org These studies show that nalbuphine binds with high affinity to both mu and kappa receptors. wikipedia.orgnih.gov

Table 1: Opioid Receptor Binding Affinities of Nalbuphine This table is interactive. You can sort and filter the data.

| Receptor Subtype | Ligand Displaced | Test System | Ki (nM) | Reference |

|---|---|---|---|---|

| Mu (μ) | [3H]dihydromorphine | Rat brain homogenates | 0.5 | nih.gov |

| Kappa (κ) | (-)-[3H]ethylketocyclazocine | Rat brain homogenates | 29 | nih.gov |

| Delta (δ) | D-[3H]Ala2-D-Leu5-enkephalin | Rat brain homogenates | 60 | nih.gov |

| Mu-1 (μ1) | Not Specified | Not Specified | ~500 (0.5 µM) | frontiersin.org |

| Mu-2 (μ2) | Not Specified | Not Specified | <500 | frontiersin.org |

| Kappa-1 (κ1) | Not Specified | Not Specified | <500 | frontiersin.org |

| Delta (δ) | Not Specified | Not Specified | <500 | frontiersin.org |

Nalbuphine functions as an agonist at the kappa-opioid receptor (KOR). nih.govyoutube.com This agonistic activity is a primary contributor to its analgesic properties. nih.gov The interaction with KORs is significant, and preclinical studies have explored this mechanism extensively. nih.gov The activation of KORs by nalbuphine is responsible for its effects on pain modulation and has been investigated as a mechanism for alleviating pruritus (itching). nih.govnih.gov

At the mu-opioid receptor (MOR), nalbuphine exhibits a mixed partial agonist/antagonist profile. researchgate.netnih.govwikipedia.org While it binds to the MOR with high affinity, its intrinsic activity is substantially lower than that of full MOR agonists like morphine. researchgate.netnih.gov This antagonistic activity at the MOR means it can reverse the effects of other mu agonists. youtube.com This dual action contributes to a pharmacological profile with a ceiling effect on respiratory depression, a common side effect associated with full MOR agonists. usdoj.gov

Nalbuphine's affinity for the delta-opioid receptor (DOR) is considerably lower than for MOR and KOR. nih.gov Studies show that at concentrations sufficient to saturate MOR and KOR binding, its effect on DOR binding is not significant. nih.gov In competitive binding assays, nalbuphine demonstrated the ability to displace ligands at the delta receptor, though with a lower affinity compared to the mu receptor. nih.govfrontiersin.org

Investigations into nalbuphine's interaction with the sigma receptor have shown that its competition at this site is weak, with a K(i) value of approximately 0.5 microMolar. frontiersin.org

Receptor Signaling Pathways and Molecular Mechanisms

Opioid receptors, including the kappa and mu subtypes that nalbuphine primarily targets, belong to the G protein-coupled receptor (GPCR) superfamily. nih.govnih.gov Activation of these receptors by a ligand initiates intracellular signaling cascades that are responsible for the compound's pharmacological effects.

Upon an agonist binding to an opioid receptor, the receptor undergoes a conformational change. This change facilitates the coupling to and activation of intracellular heterotrimeric G proteins (composed of α, β, and γ subunits). youtube.com The activated G protein dissociates, and its subunits modulate various downstream effectors. These can include the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. youtube.com These actions collectively alter neuronal excitability and neurotransmitter release, forming the basis of opioid-mediated effects. youtube.com The analgesic effects of KOR agonists are believed to be mediated primarily through this G protein signaling pathway. frontiersin.orgmdpi.com

In addition to G protein-mediated signaling, GPCR activation can also lead to the recruitment of β-arrestin proteins. nih.govyoutube.com Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins bind to the receptor. youtube.comyoutube.com This binding event plays a crucial role in receptor desensitization by uncoupling the receptor from its G protein, effectively terminating the primary signal. youtube.com It also targets the receptor for internalization via endocytosis. youtube.com

There is a growing body of research focused on "biased agonism," a phenomenon where a ligand preferentially activates one signaling pathway (e.g., G protein) over another (e.g., β-arrestin). mdpi.comnih.gov It has been hypothesized that the therapeutic effects of opioids, such as analgesia, are mainly driven by G protein signaling, while some adverse effects may be linked to the β-arrestin pathway. frontiersin.orgmdpi.com Consequently, there is significant interest in developing KOR agonists that are "G protein-biased," meaning they signal preferentially through G proteins rather than β-arrestin 2, which could potentially offer a better therapeutic profile. nih.gov While specific quantitative data on nalbuphine's bias factor is not detailed in the reviewed literature, its status as a KOR agonist places it within this area of active investigation. nih.govnih.gov

Intracellular Signaling Cascades Modulated by Nalbuphine

Nalbuphine exerts its effects by interacting with opioid receptors, which are members of the G-protein coupled receptor (GPCR) family. nih.gov Its distinct pharmacological profile stems from its mixed agonist-antagonist activity at different opioid receptor subtypes. pfizer.com Primarily, nalbuphine functions as an agonist at kappa-opioid receptors (KOR) and an antagonist at mu-opioid receptors (MOR). pfizer.comnih.gov

Upon binding to and activating KORs, nalbuphine initiates a cascade of intracellular events typical for Gαi/o-coupled receptors. nih.gov This process begins with a conformational change in the receptor, which facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated G-protein. The activated G-protein then dissociates into its Gα and Gβγ subunits, which propagate the signal downstream. youtube.com

Key signaling pathways modulated by nalbuphine through KOR activation include:

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

Modulation of Ion Channels: The Gβγ subunits play a crucial role in modulating ion channel activity. They promote the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. nih.gov This hyperpolarization makes the neuron less likely to fire an action potential. Simultaneously, Gβγ subunits can inhibit N-type voltage-gated calcium channels, reducing calcium influx, which is a critical step for neurotransmitter release from presynaptic terminals. youtube.comnih.gov

In Vitro Functional Assays (e.g., cAMP inhibition, GTPγS binding)

The functional activity of nalbuphine at opioid receptors is quantified using various in vitro assays that measure different stages of the signal transduction process. These assays are essential for characterizing the potency and efficacy of the compound.

GTPγS Binding Assays: This assay measures the direct activation of G-proteins by an agonist. nih.gov In membranes prepared from cells expressing opioid receptors, the binding of an agonist like nalbuphine to the KOR promotes the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of G-protein activation. Such assays can confirm the agonist activity of nalbuphine at KORs.

cAMP Inhibition Assays: To measure the functional consequence of Gαi-protein activation, cAMP inhibition assays are used. nih.gov In cells stimulated to produce cAMP (e.g., with forskolin), the ability of an agonist to inhibit this production is measured. As a KOR agonist, nalbuphine would be expected to produce a concentration-dependent decrease in intracellular cAMP levels. nih.gov

Receptor Binding Affinity: While not a functional assay in the same vein as GTPγS or cAMP assays, radioligand binding studies are used to determine the affinity of a compound for different receptors. In displacement studies using rat brain homogenates, nalbuphine demonstrated the highest affinity for mu-opioid receptors, followed by kappa and delta receptors. nih.gov

Table 1: In Vitro Opioid Receptor Binding Affinities of Nalbuphine

| Receptor Subtype | Radioligand Used for Labeling | Binding Affinity (Ki) in Rat Brain Homogenates |

|---|---|---|

| Mu (μ) | [³H]dihydromorphine | 0.5 nM |

| Kappa (κ) | (-)-[³H]ethylketocyclazocine | 29 nM |

| Delta (δ) | D-[³H]Ala2-D-Leu5-enkephalin | 60 nM |

Data sourced from a study using in vitro labeling in rat brain homogenates. nih.gov

Ex Vivo Receptor Occupancy Studies in Animal Brains

Ex vivo studies have been conducted to identify the specific anatomical locations where nalbuphine binds within the central nervous system (CNS). These studies provide a bridge between in vitro binding data and in vivo physiological effects.

Using in vitro labeling autoradiography on slide-mounted sections of guinea pig brain and monkey spinal cord, research has shown that nalbuphine effectively displaces ligands at both mu and kappa receptors, with no significant interaction at delta receptors. nih.gov The binding of [³H]nalbuphine itself in guinea pig forebrain sections was found to be saturable, revealing two distinct binding sites with high (Kd = 0.5 nM) and lower (Kd = 12 nM) affinities, corresponding well with its known affinity for mu and kappa receptors. nih.gov

The anatomical distribution of nalbuphine binding sites aligns closely with the known distribution of mu and kappa opioid receptors. nih.gov High concentrations of binding sites were identified in brain and spinal cord regions critical for the modulation of pain, including:

Deep layers of the cerebral cortex

Substantia gelatinosa of the trigeminal nerve

Laminae I and II of the spinal cord

Periaqueductal gray (PAG)

Thalamic nuclei nih.gov

More advanced techniques like Positron Emission Tomography (PET) imaging in non-human primates have allowed for the in vivo quantification of receptor occupancy. One study in macaques found that analgesic doses of buprenorphine, another opioid with a complex receptor profile, resulted in varied receptor occupancy across different brain regions, with the thalamus showing 20% occupancy at a 0.003 mg/kg dose and 49% at a 0.006 mg/kg dose. nih.gov While this data is for buprenorphine, it illustrates the type of quantitative occupancy data that can be obtained from preclinical models to understand how different doses engage targets in specific brain regions. nih.gov

Central Nervous System (CNS) Effects in Preclinical Models

In preclinical animal models, nalbuphine demonstrates significant antinociceptive (pain-relieving) effects, which are primarily mediated by its agonist activity at kappa-opioid receptors. nih.gov Studies in Sprague-Dawley rats have shown that nalbuphine produces a dose-related antinociceptive effect. nih.gov For instance, intramuscular injections produced durations of action ranging from 1.5 to 4 hours depending on the dose. nih.gov The antinociceptive action of nalbuphine is consistent with the high concentration of its binding sites in key pain-processing regions of the CNS, such as the spinal cord, periaqueductal gray, and thalamus. nih.gov

The development of long-acting ester prodrugs of nalbuphine, such as nalbuphine decanoate (B1226879), has been shown to dramatically extend the duration of antinociception in rats to as long as 60 hours, highlighting the therapeutic potential of prodrug strategies. nih.gov

Opioid receptor activation fundamentally modulates neurotransmission. nih.gov The activation of KORs by nalbuphine generally leads to an inhibitory effect on neuronal activity and neurotransmitter release. This is achieved through the hyperpolarization of postsynaptic neurons and the inhibition of presynaptic calcium channels, which reduces the release of neurotransmitters like glutamate (B1630785) and GABA. nih.gov

Pharmacological magnetic resonance imaging (phMRI) studies have helped to visualize the regional brain activity modulated by nalbuphine. In human subjects, nalbuphine administration increased activity in the temporal cortex, insula, pulvinar, caudate, and pons, while decreasing activity in the inferior orbital cortex. nih.govresearchgate.net Nalbuphine also induced functional connectivity between the caudate and various cortical regions. nih.govresearchgate.net These findings suggest that nalbuphine interacts with a complex brain network involved in processing the intensity and emotional aspects of pain. nih.gov

At the circuit level, opioid receptors are known to modulate specific pathways. For example, MORs and DORs presynaptically inhibit GABAergic input in the lateral nucleus of the amygdala, a region involved in fear and anxiety. nih.gov While this specific finding relates to MORs and DORs, it exemplifies the targeted way in which opioids can regulate the balance of excitatory and inhibitory neurotransmission within defined brain circuits.

The chronic or repeated administration of an opioid agonist can lead to receptor desensitization, a process where the cellular response to the drug diminishes over time, which is considered a key molecular mechanism underlying the development of tolerance. nih.gov Desensitization involves several processes, including the phosphorylation of the GPCR by kinases, which leads to the binding of β-arrestin proteins. nih.gov

The binding of β-arrestin can uncouple the receptor from its G-protein, attenuating the signaling pathway. nih.gov It also flags the receptor for internalization (endocytosis), removing it from the cell surface and further reducing its availability to the agonist. nih.gov While high-internalizing agonists may lead to rapid desensitization, tolerance can develop even with low-internalizing agonists through different mechanisms. nih.gov

For nalbuphine, its specific profile as a KOR agonist and MOR antagonist would theoretically lead to desensitization and tolerance phenomena primarily related to the kappa-opioid receptor system. The development of tolerance to the antinociceptive effects of KOR agonists has been documented in animal models. The complex interplay between different opioid receptor systems and their respective signaling and regulatory proteins (like β-arrestins) is an active area of research to understand the long-term adaptations that occur with chronic opioid exposure. nih.gov

Preclinical Pharmacokinetic Evaluation of Nalbuphine 3 Anthranilate Hydrochloride and Its Active Metabolite

Absorption Characteristics in Animal Models

Specific data on the oral bioavailability of Nalbuphine (B1235481) 3-anthranilate hydrochloride in animal species such as rats, dogs, or monkeys is not available in the reviewed literature.

Without data on the oral bioavailability of the prodrug, a comparison with the parent compound, Nalbuphine Hydrochloride, cannot be made. The parent compound, nalbuphine, is known to have poor oral bioavailability (around 12%) due to extensive first-pass metabolism mdpi.com.

There is no available information regarding the buccal absorption or taste-masking properties of Nalbuphine 3-anthranilate hydrochloride in animal models.

Distribution Profile in Animal Tissues

Specific studies detailing the tissue penetration and organ distribution of this compound were not found. For the parent compound, nalbuphine, it is known to be lipophilic and has a high volume of distribution, suggesting distribution into various tissues nih.gov.

There is no specific data on the blood-brain barrier permeation of this compound. The parent compound, nalbuphine, has been reported to have a partial degree of penetrance through the blood-brain barrier, partly due to the action of P-glycoprotein efflux pumps mdpi.com.

Metabolic Pathways of Nalbuphine in Preclinical Models

Nalbuphine undergoes extensive metabolism, primarily in the liver, through both Phase I and Phase II biotransformation reactions. nih.govresearchgate.netnih.gov In preclinical models, it has been established that approximately 75% of nalbuphine is metabolized by UDP-glucuronosyltransferases (UGTs) and about 25% by cytochrome P450 (CYP) enzymes. researchgate.net

Hepatic Metabolism and Enzyme Systems Involved (e.g., Cytochrome P450, UDP-Glucuronosyltransferases)

The metabolism of nalbuphine is a dual-phase process involving key enzyme systems within the liver.

Cytochrome P450 (CYP) System: Phase I oxidative metabolism is carried out by the CYP450 enzyme system. nih.gov In vitro studies using recombinant human CYP enzymes have identified CYP2C9 and CYP2C19 as the principal isozymes responsible for the hydroxylation of nalbuphine. researchgate.net This oxidative process leads to the formation of hydroxylated derivatives of the parent compound.

UDP-Glucuronosyltransferases (UGT) System: Phase II metabolism, which is the predominant pathway, involves conjugation reactions catalyzed by UGTs. researchgate.net Glucuronidation is a major mechanism for drug clearance in mammalian species. Specific isoforms identified as being primarily responsible for nalbuphine glucuronidation include UGT2B7, UGT1A3, and UGT1A9. nih.gov In vivo studies in rats, utilizing fluconazole as a specific UGT2B7 inhibitor, have confirmed the significant role of this enzyme in nalbuphine's metabolic clearance. nih.gov

Identification and Quantification of Major Metabolites (e.g., Nalbuphine-6-glucuronide, Nalbuphine 3-O-β-d-glucuronide)

The metabolic processes result in several key metabolites that have been identified in preclinical studies.

Hydroxylated Metabolites: The action of CYP2C9 and CYP2C19 enzymes produces 3'-hydroxylnalbuphine and 4'-hydroxylnalbuphine. researchgate.net

Glucuronide Conjugates: The UGT-mediated conjugation results in the formation of glucuronide metabolites. Notably, UGT2B7 is solely responsible for producing nalbuphine-6-glucuronide (N6G). nih.gov Other isoforms contribute to the formation of nalbuphine 3-O-β-d-glucuronide (N3G). nih.gov

These hydroxylated and conjugated metabolites represent the primary biotransformation products of nalbuphine in preclinical models. researchgate.net

Activity Profiling of Metabolites in Preclinical Assays

Recent preclinical research has focused on elucidating the pharmacological activity of nalbuphine's major metabolites, revealing that metabolism is not solely a pathway for inactivation.

Nalbuphine-6-glucuronide (N6G): This metabolite has been identified as a potent active metabolite with significant analgesic properties. nih.govnih.gov In preclinical pain models using rats, N6G demonstrated a substantially more robust and longer-lasting analgesic effect than the parent drug, nalbuphine. nih.govnih.gov Studies have shown that N6G exhibits at least a three-fold higher antinociceptive potency and a five-fold longer duration of analgesia compared to nalbuphine when administered centrally. nih.gov This enhanced activity is attributed to its increased binding affinity for both mu- and kappa-opioid receptors. nih.gov Furthermore, pharmacokinetic studies have confirmed that N6G can cross the blood-brain barrier, enabling it to exert its analgesic effects on the central nervous system. nih.gov Importantly, N6G appears to have a superior safety profile, with fewer side effects observed in preclinical evaluations compared to other opioids. nih.gov

Nalbuphine 3-O-β-d-glucuronide (N3G): In contrast to N6G, preclinical assays have demonstrated that N3G has no obvious analgesic effect. nih.gov When tested in rat models of pain, N3G did not produce a significant antinociceptive response. nih.gov

Elimination Routes and Kinetics in Animal Models

The elimination of nalbuphine and its metabolites from the body occurs through multiple pathways, with clearance kinetics varying across different animal species.

Renal and Biliary Excretion Pathways

The primary route of elimination for nalbuphine and its conjugated metabolites is through biliary excretion into the feces. nih.govresearchgate.net After hepatic metabolism, the metabolites are transported into the bile and subsequently eliminated via the gastrointestinal tract. mdpi.com A smaller fraction of the drug is eliminated through the kidneys. Studies indicate that approximately 7% of unbound nalbuphine is excreted in the urine. researchgate.net

Determination of Half-Life and Clearance in Various Animal Species

The pharmacokinetic parameters of nalbuphine, such as half-life and clearance, have been characterized in several preclinical animal models. These parameters are crucial for understanding the drug's duration of action and a species' capacity to eliminate it.

Pharmacokinetic studies in C57BL/6 mice have shown that nalbuphine is absorbed and eliminated rapidly. researchgate.net Similarly, studies in Hispaniolan Amazon parrots indicate rapid clearance. nih.gov The data from these preclinical models highlight species-specific differences in drug disposition.

Table 1: Preclinical Pharmacokinetic Parameters of Nalbuphine in Various Animal Species

| Species | Route of Administration | Half-Life (T½) (hours) | Clearance (CL) | Apparent Volume of Distribution (Vd) |

|---|---|---|---|---|

| Mouse (C57BL/6) | Intraperitoneal (IP) | 0.94 | - | - |

| Mouse (C57BL/6) | Subcutaneous (SC) | 1.12 | - | - |

| Hispaniolan Amazon Parrot | Intravenous (IV) | 0.33 | 69.95 mL/min/kg | 2.01 L/kg |

| Hispaniolan Amazon Parrot | Intramuscular (IM) | 0.35 | - | - |

Data sourced from references nih.govresearchgate.net.

Impact of Organ Impairment (Hepatic, Renal) on Pharmacokinetics in Animal Models

Detailed Research Findings

Information regarding the preclinical evaluation of this compound in animal models with organ impairment is not available in the current scientific literature. However, clinical studies on the parent compound, nalbuphine, in humans offer valuable insights into the expected pharmacokinetic alterations.

Hepatic Impairment Insights from Human Studies

Liver dysfunction is anticipated to significantly alter the pharmacokinetics of nalbuphine, as it is extensively metabolized in the liver. dovepress.comresearchgate.net Key metabolic pathways include glucuronidation by UGT2B7 and UGT1A3, as well as oxidation by CYP2C9 and CYP2C19. dovepress.comresearchgate.net

In human clinical trials involving patients with varying degrees of liver dysfunction, significant changes in nalbuphine's pharmacokinetic profile were observed. A study on patients with moderate to severe liver dysfunction demonstrated a notable increase in the plasma elimination half-life (T½) and the volume of distribution (Vd) compared to individuals with normal liver function. dovepress.comnih.gov Specifically, the T½ increased by approximately 33-40%, and the Vd increased by about 80-85%. dovepress.comnih.gov

Further research on oral extended-release nalbuphine in subjects with hepatic impairment revealed that while mild impairment had little effect, moderate and severe impairment led to substantial increases in nalbuphine exposure. dntb.gov.uanih.govmdpi.com Dose-normalized area under the curve (AUC) values increased by 3.1-fold in moderately impaired subjects and 7.4-fold in severely impaired subjects. mdpi.comnih.gov The exposure to the metabolite M5 also increased by 1.3-fold and 1.9-fold in moderate and severe impairment, respectively. mdpi.comnih.gov In contrast, the formation of other metabolites like M1, M3, and M4 was altered, generally decreasing with moderate impairment. mdpi.comnih.gov

These findings underscore the liver's critical role in nalbuphine clearance. Reduced hepatic blood flow, decreased metabolic enzyme activity, and altered plasma protein binding associated with liver disease all contribute to these pharmacokinetic changes. dovepress.com

Table 1: Impact of Hepatic Impairment on Nalbuphine Pharmacokinetic Parameters in Humans

| Parameter | Normal Liver Function | Moderate/Severe Liver Dysfunction | Percentage Change |

|---|---|---|---|

| T½ (hours) | 2.66 | 3.54 | ~ +33% |

| Vd (Liters) | 100.08 | 184.95 | ~ +85% |

Data derived from a study on intravenous nalbuphine in surgical patients. dovepress.comnih.gov

Table 2: Fold-Increase in AUC for Oral Nalbuphine and Metabolite M5 in Humans with Hepatic Impairment

| Degree of Impairment | Nalbuphine AUC Fold-Increase | Metabolite M5 AUC Fold-Increase |

|---|---|---|

| Moderate | 3.1 | 1.3 |

| Severe | 7.4 | 1.9 |

Data derived from a study on oral extended-release nalbuphine. mdpi.comnih.gov

Renal Impairment Insights from Human Studies

While the liver is the primary site of nalbuphine metabolism, renal impairment also affects its pharmacokinetics, although to a lesser extent than hepatic impairment. trevitherapeutics.com Studies in hemodialysis (HD) patients with end-stage renal disease (ESRD) provide the best available data.

Table 3: Comparison of Nalbuphine Pharmacokinetics in Hemodialysis Patients vs. Healthy Subjects

| Parameter | Healthy Subjects | Hemodialysis Patients |

|---|---|---|

| Mean Half-life (T½) | ~10 hours | ~14 hours |

| Relative Exposure (AUC) | 1-fold | ~2-fold |

Data derived from studies on oral extended-release nalbuphine hydrochloride. trevitherapeutics.comtrevitherapeutics.com

While these human data are informative, dedicated preclinical studies using animal models of hepatic and renal impairment are necessary to fully characterize the pharmacokinetics of this compound and its specific metabolites. Such studies would allow for a controlled investigation of the compound's absorption, distribution, metabolism, and excretion under conditions of organ dysfunction.

Advanced Analytical Methodologies for Research and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed. uniroma1.it This technique is indispensable for the simultaneous quantification of a parent prodrug and its active metabolite in complex biological matrices.

The primary goal in bioanalytical studies of Nalbuphine (B1235481) 3-anthranilate hydrochloride is to concurrently measure the concentration of the intact prodrug and the released nalbuphine in biological fluids like plasma or serum. researchgate.net An LC-MS/MS method would be developed to achieve this, involving a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. researchgate.netnih.gov

For detection, the mass spectrometer would be operated in the positive ion electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) to ensure specificity. nih.govnih.gov Specific mass transitions would be identified for Nalbuphine 3-anthranilate hydrochloride, nalbuphine, and an appropriate internal standard (e.g., naloxone (B1662785) or nalmefene). nih.govnih.gov For instance, the mass transition for nalbuphine is typically monitored at m/z 358 → 340. nih.gov A distinct transition would be established for the ester prodrug. The method's high throughput and sensitivity allow for detailed pharmacokinetic profiling in preclinical models. nih.gov

A robust LC-MS/MS method must be rigorously validated according to regulatory guidelines to ensure the reliability of the data from preclinical studies. researchgate.net The validation process assesses several key parameters:

Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the biological matrix. researchgate.net

Linearity: The method should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. For nalbuphine, linearity is often established in ranges such as 0.1-500 ng/mL. nih.gov

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. Intra- and inter-day precision for nalbuphine assays are typically required to be less than 15%. nih.govnih.gov

Recovery and Matrix Effect: Extraction recovery determines the efficiency of the sample preparation process, while the matrix effect assesses the influence of co-eluting matrix components on the ionization of the analyte. nih.gov

Stability: The stability of the analytes is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure sample integrity. researchgate.net

| Validation Parameter | Typical Acceptance Criteria/Value (based on Nalbuphine) |

|---|---|

| Linearity Range (r²) | >0.99 nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL nih.govnih.gov |

| Intra-day Precision (%RSD) | < 10.67% nih.gov |

| Inter-day Precision (%RSD) | < 8.07% nih.gov |

| Accuracy (%) | 94.07% to 106.29% nih.govnih.gov |

| Extraction Recovery (%) | 101.09% to 106.30% nih.gov |

| Matrix Effect (%RSD) | ≤5.82% nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. While less common than LC-MS/MS for quantifying drugs like nalbuphine in biological fluids, it can be valuable for metabolite profiling. For non-volatile compounds like this compound and its metabolites, a chemical derivatization step (e.g., silylation) is necessary to increase their volatility and thermal stability for GC analysis. hmdb.ca

Following derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which fragments them into characteristic patterns. By comparing these patterns to spectral libraries, unknown metabolites can be identified. This approach could be used to explore the broader metabolic pathways of this compound beyond simple hydrolysis, potentially identifying products of Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolism of the released nalbuphine. nih.gov

High-Performance Liquid Chromatography (HPLC) for Prodrug Hydrolysis Studies

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely accessible method for studying the in vitro hydrolysis kinetics of a prodrug. researchgate.net The objective of these studies is to determine the rate at which this compound converts to nalbuphine in various biological media, which is a critical factor for its development. researchgate.netnih.gov

In a typical assay, the prodrug is incubated at 37°C in different biological matrices, such as plasma from various species (e.g., rat, dog, human) and tissue homogenates (e.g., liver, intestine). researchgate.netnih.gov At specific time points, aliquots are taken, and the reaction is quenched. The samples are then analyzed by HPLC-UV. researchgate.net The decrease in the concentration of the prodrug and the corresponding increase in the concentration of nalbuphine are monitored over time. nih.gov This allows for the calculation of the hydrolysis rate and half-life (t½) in each medium, providing insights into the enzymatic or chemical stability of the ester linkage. researchgate.net

| Biological Matrix | Purpose of Study | Measured Parameters |

|---|---|---|

| Buffer Solution (pH 7.4) | Determine chemical stability | Hydrolysis Rate, Half-life (t½) |

| Rat Plasma | Evaluate enzymatic hydrolysis in a preclinical model | Hydrolysis Rate, Half-life (t½) |

| Human Plasma | Assess enzymatic hydrolysis in humans to predict in vivo behavior | Hydrolysis Rate, Half-life (t½) |

| Rat Liver Homogenate | Investigate the role of hepatic esterases in prodrug conversion | Hydrolysis Rate, Half-life (t½) |

Microdialysis Techniques for In Vivo Brain Concentration Monitoring in Animals

Understanding the central nervous system (CNS) penetration of a drug is crucial, especially for an analgesic. In vivo microdialysis is a minimally invasive technique used in animal models to continuously sample the extracellular fluid (ECF) in specific brain regions. nih.gov When coupled with a highly sensitive analytical method like LC-MS/MS, microdialysis allows for the real-time measurement of unbound concentrations of this compound and nalbuphine in the brain. mdpi.com

A microdialysis probe is surgically implanted into a target brain area (e.g., the striatum or cortex) of an anesthetized or freely moving rat. The prodrug is administered, and dialysate samples are collected at regular intervals. These samples are then analyzed to determine the concentration-time profiles of the prodrug and the active drug in the brain ECF. nih.gov This data is vital for correlating plasma pharmacokinetics with CNS exposure and, ultimately, with the pharmacodynamic response, providing a direct link between drug concentration at the site of action and its analgesic effect.

Radiometric Assays for Receptor Binding and Enzyme Kinetics

Radiometric assays are fundamental tools for characterizing the interaction of a drug with its molecular targets. For nalbuphine, these assays are used to determine its binding affinity for various opioid receptors (mu, delta, and kappa) and to study the kinetics of enzymes involved in its metabolism. nih.govspringernature.com

In a competitive radioligand binding assay, membranes prepared from cells expressing a specific opioid receptor subtype are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]dihydromorphine for mu receptors) and varying concentrations of the test compound (nalbuphine). nih.gov The ability of nalbuphine to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) is calculated. The Ki value is an inverse measure of binding affinity; a lower Ki indicates a higher affinity. nih.gov While the ester prodrug itself is not expected to bind to opioid receptors, these assays are critical for confirming the pharmacological profile of the active nalbuphine released after hydrolysis. researchgate.net Studies have shown that nalbuphine has a high affinity for mu receptors and progressively lower affinities for kappa and delta receptors. nih.gov

| Opioid Receptor Subtype | Reported Binding Affinity (Ki) of Nalbuphine |

|---|---|

| Mu (μ) | 0.5 nM nih.gov |

| Kappa (κ) | 29 nM nih.gov |

| Delta (δ) | 60 nM nih.gov |

Computational Modeling and Structural Biology Studies

Molecular Docking and Dynamics Simulations with Opioid Receptors

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as a drug molecule, binds to its receptor target and how the resulting complex behaves over time. These methods are crucial for understanding the therapeutic effects and side-effect profiles of opioid analgesics.

Nalbuphine (B1235481) exhibits a unique pharmacological profile, acting as a potent agonist at the kappa-opioid receptor (KOR) and an antagonist or partial agonist at the mu-opioid receptor (MOR). drugbank.comresearchgate.nettci-thaijo.orgguidetopharmacology.orgpfizer.com This mixed agonist-antagonist activity is responsible for its strong analgesic effects with a reduced risk of respiratory depression and abuse potential compared to pure MOR agonists. researchgate.nettci-thaijo.org

Molecular docking studies, which place the ligand into the binding site of a receptor and score the interaction, have been used to elucidate the binding modes of various opioids, including nalbuphine. nih.govresearchgate.net These simulations help identify the key amino acid residues within the opioid receptors that nalbuphine interacts with. For instance, interactions with residues like Aspartate 147 (D147) and Tyrosine 148 (Y148) in the MOR are known to be critical for the binding and activity of many opioid ligands. mdpi.com The N-cyclobutylmethyl group of nalbuphine is a key structural feature that plays a significant role in its interaction with the receptor, contributing to its mixed agonist-antagonist properties. youtube.compnas.org

Competitive binding assays provide experimental data that complements and validates these computational models. Studies have characterized the binding affinity (Ki) of nalbuphine for various opioid receptors, confirming its high affinity for both kappa and mu subtypes. nih.gov

Table 1: Opioid Receptor Binding Potency of Nalbuphine in the Absence of Sodium This table illustrates the relative potency of nalbuphine in competing with radiolabeled ligands at different opioid receptor subtypes as determined by competitive binding assays.

| Receptor Subtype | Relative Binding Potency Order | Nalbuphine's Rank |

|---|---|---|

| μ1 (mu-1) | Fentanyl > Butorphanol > Morphine ≥ Dezocine = Nalbuphine | 3rd (Equal) |

| μ2 (mu-2) | Butorphanol > Fentanyl > Nalbuphine > Morphine = Dezocine | 3rd |

| κ1 (kappa-1) | Butorphanol > Nalbuphine >> Morphine ≥ Dezocine > Fentanyl | 2nd |

| δ (delta) | Butorphanol > Nalbuphine ≥ Dezocine > Morphine > Fentanyl | 2nd (Equal) |

Data sourced from competitive binding studies. nih.gov

Nalbuphine 3-anthranilate hydrochloride is a prodrug of nalbuphine, meaning it is an inactive or less active precursor that is converted into the active drug within the body. The prodrug strategy is often used to improve a drug's physicochemical properties, such as lipophilicity, to enhance its absorption or distribution. For Nalbuphine 3-anthranilate, the addition of the anthranilate ester moiety is designed to modify these properties.

The activation of such an ester prodrug requires hydrolysis, a chemical reaction that cleaves the ester bond to release the active nalbuphine and the anthranilate promoiety. This bioconversion can occur through chemical hydrolysis or, more commonly, enzymatic hydrolysis mediated by various esterases present in the gastrointestinal tract, plasma, and liver. nih.gov

Computational models can predict these activation mechanisms. Molecular dynamics simulations could model the interaction of Nalbuphine 3-anthranilate with the active site of key esterase enzymes, such as carboxylesterases (CES). By simulating the prodrug within the enzyme's catalytic pocket, researchers can predict the likelihood and rate of hydrolysis, providing insight into how efficiently and where in the body the active drug is likely to be released.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models allow for the prediction of a new compound's activity based solely on its structure, accelerating drug design and optimization.

For a series of different nalbuphine ester prodrugs, a QSAR model could be developed to predict their rate of bioconversion. To build such a model, a set of diverse nalbuphine esters would be synthesized, and their rates of hydrolysis (bioconversion to nalbuphine) would be measured experimentally.

Computational software would then be used to calculate a wide range of molecular descriptors for each prodrug, quantifying properties like the size, electronic character, and hydrophobicity of the ester group. The QSAR model would then be generated by finding a mathematical equation that best correlates these descriptors with the experimentally measured bioconversion rates. Once validated, this model could be used to predict the bioconversion rate for new, unsynthesized nalbuphine prodrugs, enabling researchers to computationally screen for candidates with an optimal release profile before committing to their synthesis.

The pharmacological activity of nalbuphine is intrinsically linked to its specific three-dimensional structure. QSAR and Structure-Activity Relationship (SAR) studies help to decipher these connections. youtube.com Key structural features of nalbuphine that determine its mixed agonist-antagonist profile include:

The Morphinan (B1239233) Scaffold : The rigid pentacyclic structure forms the core of the molecule, correctly positioning other functional groups for receptor interaction.

The N-substituent : The N-cyclobutylmethyl group is a critical determinant of nalbuphine's activity. In opioids, the nature of the nitrogen substituent often dictates whether the compound is an agonist, an antagonist, or has a mixed profile. Alkyl chains of three to five carbons in this position, like the cyclobutylmethyl group, tend to confer antagonist properties at the MOR. youtube.compnas.org

The 14-Hydroxyl Group : The presence of a hydroxyl group at position 14 is known to increase analgesic potency while favoring antagonist activity at the MOR, contributing to the "pure" antagonist properties seen in related compounds like naloxone (B1662785). pnas.org

QSAR models can quantify these relationships, providing a predictive framework for how modifications to the nalbuphine structure would likely impact its pharmacological activity at different opioid receptors. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Prodrug and Active Drug

In silico ADME profiling uses computational models to predict a compound's pharmacokinetic properties, a critical step in early drug development to identify candidates with a higher probability of success. researchgate.netmdpi.com

For nalbuphine and its prodrug, this compound, these tools can predict a range of essential properties. The primary structural difference is the addition of the anthranilate ester, which increases the molecule's lipophilicity. This change is expected to significantly alter the ADME profile. For instance, increased lipophilicity can enhance passive diffusion across biological membranes like the stratum corneum or the intestinal wall. nih.gov

Nalbuphine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes (CYP2C9, CYP2C19) and UDP-glucuronosyltransferases (UGTs), particularly UGT2B7. researchgate.net The prodrug, however, introduces a new metabolic pathway: hydrolysis by esterases. In silico tools like BioTransformer can predict the metabolites of both the parent drug and the prodrug, identifying the enzymes likely involved in their formation. nih.gov

Table 2: Comparative In Silico and Experimental ADME Properties of Nalbuphine and Predicted Properties for its Prodrug This table compares the known ADME properties of the active drug, Nalbuphine, with the theoretically predicted properties of its prodrug, Nalbuphine 3-anthranilate, based on its chemical structure.

| Property | Nalbuphine (Active Drug) | Nalbuphine 3-anthranilate (Prodrug - Predicted) | Rationale for Prediction |

|---|---|---|---|

| Molecular Weight | 357.45 g/mol | 476.57 g/mol | Addition of anthranilate group. |

| Lipophilicity (LogP) | ~2.5-3.0 | Higher than nalbuphine | The aromatic anthranilate ester is more lipophilic than the hydroxyl group it replaces. nih.gov |

| Aqueous Solubility | Sparingly soluble | Lower than nalbuphine | Increased lipophilicity generally decreases aqueous solubility. |

| Intestinal Absorption | Poor oral bioavailability (~12%) due to high first-pass metabolism. mdpi.com | Potentially higher passive absorption | Increased lipophilicity may enhance membrane permeability. nih.gov |

| Plasma Protein Binding | Not appreciably bound drugbank.com | Predicted to be higher | Increased lipophilicity often correlates with higher plasma protein binding. |

| Primary Metabolism | Hepatic metabolism via CYP2C9, CYP2C19, and UGTs (UGT2B7, UGT1A3, UGT1A9). researchgate.net | Enzymatic hydrolysis by esterases to release active nalbuphine. nih.gov | The ester bond is a primary target for esterase enzymes. |

| Blood-Brain Barrier | Crosses the BBB. | Potentially enhanced crossing | Increased lipophilicity can facilitate transport across the blood-brain barrier. |

De Novo Drug Design Approaches for Novel Nalbuphine Prodrugs

De novo drug design, which translates to "from the beginning," represents a computational strategy to design novel molecules with desired pharmacological properties from the ground up. This approach is particularly valuable for creating innovative prodrugs, such as derivatives of nalbuphine, by building a new molecular structure atom-by-atom or fragment-by-fragment within the constraints of a target receptor's binding site. The primary goal in designing a nalbuphine prodrug, like this compound, is often to enhance its oral bioavailability, which is limited due to extensive first-pass metabolism. mdpi.com

The process begins with the identification and characterization of the biological target, which for nalbuphine includes the kappa and mu-opioid receptors. drugbank.com The three-dimensional structure of the target receptor's binding pocket serves as a template. Using specialized software, algorithms can then either place individual atoms or pre-defined molecular fragments into the binding site, connecting them to generate a complete molecule. This generative process is guided by a scoring function that evaluates the "fitness" of the growing molecule, assessing factors like binding affinity, steric hindrance, and electrostatic interactions.

For designing novel nalbuphine prodrugs, a de novo approach would focus on the 3-hydroxyl position, as conjugation at this site is a key metabolic pathway in some species. nih.gov The design process would explore various ester linkages, including anthranilates, to optimize properties like lipophilicity and enzymatic cleavage rates. mdpi.com Software programs such as LUDI are employed to place molecular fragments in the binding site to ensure optimal interaction. scribd.com The resulting virtual compounds are then ranked based on their predicted binding energies and drug-like properties.

Table 1: Hypothetical De Novo Design Workflow for Nalbuphine Prodrugs

| Step | Description | Computational Tools/Methods | Desired Outcome |

| 1. Target Preparation | Define the binding site of the target opioid receptor (e.g., kappa-opioid receptor). | Protein Data Bank (PDB) for crystal structures, Molecular modeling software. | A well-defined 3D model of the receptor's active site. |

| 2. Fragment Seeding | Place a starting molecular fragment (e.g., the nalbuphine core) within the active site. | De novo design software (e.g., LUDI, LigBuilder). | The core molecule is correctly oriented in the binding pocket. |

| 3. Molecule Growth | Iteratively add molecular fragments (e.g., different ester groups like anthranilate) to the core structure. | Fragment libraries, linking algorithms. | Generation of a library of novel virtual prodrug structures. |

| 4. Scoring & Ranking | Evaluate and rank the newly designed molecules based on predicted binding affinity and other properties. | Scoring functions (e.g., empirical, knowledge-based), ADMET prediction models. | A prioritized list of candidate prodrugs for further analysis. |

| 5. Optimization | Fine-tune the lead candidates by making small chemical modifications to improve desired properties. | Molecular mechanics, Quantum mechanics. | Optimized prodrug candidates with high predicted efficacy and favorable pharmacokinetic profiles. |

This systematic approach allows for the exploration of a vast chemical space to identify promising and structurally novel nalbuphine prodrugs that might not be conceived through traditional medicinal chemistry approaches.

Detailed Research Findings in Computational Modeling